molecular formula C9H16O B147547 (E)-2,3-Dideuterionon-2-enal CAS No. 213595-54-1

(E)-2,3-Dideuterionon-2-enal

Cat. No.: B147547
CAS No.: 213595-54-1
M. Wt: 142.23 g/mol
InChI Key: BSAIUMLZVGUGKX-NGFFTCBCSA-N
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Description

(E)-2,3-Dideuterionon-2-enal is a deuterated analog of non-2-enal, where two hydrogen atoms at the 2nd and 3rd positions are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dideuterionon-2-enal typically involves the deuteration of non-2-enal. One common method is the catalytic hydrogenation of non-2-enal in the presence of deuterium gas. The reaction is usually carried out under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve the desired isotopic substitution.

Chemical Reactions Analysis

Types of Reactions: (E)-2,3-Dideuterionon-2-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2,3-Dideuterionon-2-enal has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

    Biology: Employed in metabolic studies to understand the role of specific hydrogen atoms in biological processes.

    Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of (E)-2,3-Dideuterionon-2-enal involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction pathways and mechanisms. This compound can interact with enzymes and other biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    Non-2-enal: The non-deuterated analog of (E)-2,3-Dideuterionon-2-enal.

    Deuterated Aldehydes: Other aldehydes with deuterium substitution at different positions.

Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly valuable in studies requiring precise isotopic labeling and kinetic isotope effect analysis.

Properties

IUPAC Name

(E)-2,3-dideuterionon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUMLZVGUGKX-NGFFTCBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\C=O)/CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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